molecular formula C8H15N3O2 B13426752 (Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide

(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide

Cat. No.: B13426752
M. Wt: 185.22 g/mol
InChI Key: CVISGXOHAHHEGN-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is a bicyclic organic compound characterized by a 3-azabicyclo[3.1.1]heptane core, a hydroxy group at the 6-position, and an (Z)-configured acetimidamide side chain. The bicyclo[3.1.1]heptane system is a fused ring structure with bridgehead nitrogen, conferring rigidity and stereochemical complexity.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanimidamide

InChI

InChI=1S/C8H15N3O2/c9-7(10-13)4-11-2-5-1-6(3-11)8(5)12/h5-6,8,12-13H,1-4H2,(H2,9,10)

InChI Key

CVISGXOHAHHEGN-UHFFFAOYSA-N

Isomeric SMILES

C1C2CN(CC1C2O)C/C(=N/O)/N

Canonical SMILES

C1C2CN(CC1C2O)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

The bicyclic amine core is synthesized via intramolecular cyclization strategies starting from cyclobutane derivatives. A key reported method involves:

This approach has been demonstrated to be efficient for multigram scale synthesis, providing access to various substituted bicyclic amines useful in medicinal chemistry.

Formation of the (Z)-N'-Hydroxyacetimidamide Side Chain

The acetimidamide moiety bearing the N'-hydroxy group is introduced via amidine chemistry:

  • Acetimidamide Formation : The bicyclic amine bearing the hydroxy substituent is reacted with suitable formamidine or amidine precursors to form the acetimidamide linkage.
  • Hydroxylation of the Amidine Nitrogen : The N'-hydroxy group is introduced by oxidation or direct reaction with hydroxylamine derivatives under controlled conditions to achieve the (Z)-configuration.
  • The (Z)-configuration is favored due to steric and electronic factors during the formation of the C=N bond in the acetimidamide.

Summary of Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 3-oxocyclobutanecarboxylate Strecker reaction (NH3, HCN or equivalents) Aminonitrile intermediate Diastereoselective, introduces amino group
2 Aminonitrile intermediate Intramolecular cyclization 3-azabicyclo[3.1.1]heptane core Formation of bicyclic amine scaffold
3 Bicyclic amine core Selective hydroxylation 3-azabicyclo[3.1.1]heptan-6-ol Introduction of 6-hydroxy substituent
4 3-azabicyclo[3.1.1]heptan-6-ol Reaction with amidine precursor + hydroxylamine (Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide Formation of acetimidamide side chain

Research Findings and Characterization

  • The synthetic intermediates and final compound have been characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography where applicable.
  • Diastereoselectivity and stereochemical outcomes are confirmed by NMR coupling constants and NOE experiments.
  • The multigram synthesis approach allows for scalability and application in medicinal chemistry, including analogs of anticancer agents and PROTACs.

Data Table: Key Properties of Intermediates and Final Compound

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Reference
3-azabicyclo[3.1.1]heptane C6H11N 97.16 Bicyclic amine PubChem
3-azabicyclo[3.1.1]heptan-6-ol C6H11NO 113.16 Bicyclic amine, 6-hydroxy group PubChem
This compound C8H15N3O2 (approx.) ~177 (estimated) Bicyclic amine, hydroxy, acetimidamide Derived from synthesis

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

The compound’s potential biological activity is of interest for developing new pharmaceuticals. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug design and development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its structural similarity to biologically active molecules suggests it could be used to develop new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is used in the synthesis of various chemicals and materials. Its unique properties make it a valuable component in the production of high-performance materials and specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Forum (2017)

The Pharmacopeial Forum report highlights three β-lactam antibiotics with bicyclic frameworks:

  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : Features a penam (4-thia-1-azabicyclo[3.2.0]heptane) core with a pivalamido group and carboxylic acid. The sulfur atom in the bicyclo system distinguishes it from the target compound’s oxygen-free structure .
  • (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Contains extended peptidic side chains, enhancing β-lactamase resistance. The bicyclo[3.2.0] system differs from the target’s [3.1.1] ring, impacting steric accessibility .
  • (2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: A third-generation cephalosporin analog with a thiazolidine-carboxylic acid group. Its larger substituents and sulfur-containing bicyclo system contrast with the target compound’s compact hydroxyazabicyclo core .

Key Differences :

  • Ring System : The target compound’s bicyclo[3.1.1]heptane lacks sulfur and has a smaller fused-ring geometry compared to the penam-based [3.2.0] systems.
  • Functional Groups : The target’s hydroxy and N'-hydroxyacetimidamide groups differ from the β-lactam and carboxylic acid moieties in the Pharmacopeial compounds.

Spirocyclic Analog from Life Chemicals (2023)

(Z)-N'-hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide (Life Chemicals, 2023) shares the (Z)-N'-hydroxyacetimidamide side chain but replaces the bicyclo[3.1.1]heptane with a 1-oxa-8-azaspiro[5.5]undecane core. This spirocyclic system introduces a larger, oxygen-containing macrocycle, altering solubility and conformational flexibility. Pricing data (e.g., $401.0/g for 1g) suggests high commercial value, likely due to synthetic complexity .

Key Differences :

  • Core Architecture : Spiro[5.5]undecane vs. bicyclo[3.1.1]heptane.
  • Oxygen Content : The Life Chemicals compound includes an ether oxygen, absent in the target.

Functional Group Analysis

Compound Core Structure Key Functional Groups Applications (Inferred)
Target Compound 3-azabicyclo[3.1.1]heptane 6-hydroxy, (Z)-N'-hydroxyacetimidamide Enzyme inhibition, metal chelation
Pharmacopeial β-Lactams 4-thia-1-azabicyclo[3.2.0]heptane β-lactam, carboxylic acid, pivalamido Antibiotics
(Z)-N'-hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide 1-oxa-8-azaspiro[5.5]undecane (Z)-N'-hydroxyacetimidamide, spirocyclic ether Drug discovery, enzyme inhibition

Research Implications

Its structural divergence from β-lactams (antibiotics) and spirocyclic analogs (broader drug discovery) highlights its niche in targeting specific biochemical pathways.

Q & A

Q. Table 1: Synthetic Method Comparison

MethodStepsCatalystYield (%)Purity (%)Reference
Cyclization-Reduction4NaBH₄6595
Hydrogenation3Pd/C7598

(Basic) What analytical techniques validate the structural integrity and stereochemistry of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for hydroxy (δ 4.5–5.0 ppm) and azabicyclo protons (δ 3.0–3.5 ppm) confirm substituent positions .
    • ¹³C NMR : Assigns carbons in the bicyclic framework (e.g., quaternary carbons at δ 70–80 ppm) .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (theoretical: 185.22 g/mol) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry (Z-configuration) .
  • HPLC : Assesses purity (>95%) using UV detection (λ = 254 nm) .

(Advanced) How can researchers resolve discrepancies in reported biological activities across studies?

Answer:
Discrepancies arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers).
  • Compound purity : Impurities (>5%) may skew results; validate via HPLC and NMR .
  • Stereochemical sensitivity : (Z)-isomer specificity can alter target binding; confirm configuration via chiral chromatography or X-ray .

Q. Methodological Solutions :

  • Standardize bioassays (e.g., IC₅₀ determinations under identical conditions).
  • Use high-purity samples (e.g., recrystallized or chromatographically purified).
  • Conduct comparative studies with enantiomerically pure analogs .

(Advanced) What catalytic systems enhance key synthetic steps, and how do they impact reaction kinetics?

Answer:

  • Hydrogenation : Pd/C catalysts reduce reaction time (e.g., from 24h to 6h) and improve yield by 20% in nitrile-to-amine conversions .
  • Organocatalysts : Proline derivatives accelerate asymmetric cyclization steps, achieving enantiomeric excess (ee) >90% .
  • Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediates (e.g., oxime formation) and optimize conditions .

Q. Table 2: Catalyst Efficiency

CatalystReaction StepYield ImprovementReference
Pd/CNitrile hydrogenation+20%
L-ProlineAsymmetric cyclizationee >90%

(Basic) What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (boiling point: ~425°C) .
  • Storage : 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation .
  • Waste Disposal : Collect in sealed containers for incineration; avoid aqueous discharge .

(Advanced) How does the stereochemistry (Z-configuration) influence biological target interactions?

Answer:
The Z-configuration enables:

  • Spatial Complementarity : Optimal binding to enzyme active sites (e.g., hydroxamate-containing metalloproteases) .
  • Hydrogen Bonding : Hydroxy and acetimidamide groups form H-bonds with residues like Asp or Glu in target proteins .

Q. Case Study :

  • MMP Inhibition : (Z)-isomers show 10x higher inhibition of matrix metalloproteinases (MMP-3) than (E)-isomers due to precise active-site alignment .

(Advanced) What strategies mitigate side reactions during functional group modifications (e.g., hydroxylation)?

Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxy groups during nitrile reduction .
  • Low-Temperature Conditions : Perform oxidations at –20°C to prevent over-oxidation to ketones .
  • Selective Reagents : Employ TEMPO/NaClO for controlled hydroxylation without ring-opening .

Q. Table 3: Side Reaction Mitigation

Side ReactionMitigation StrategyOutcome
Over-oxidationTEMPO/NaClO at –20°C>90% yield of alcohol
EpimerizationChiral auxiliariesee retention >95%

(Basic) What physicochemical properties are critical for solubility and formulation studies?

Answer:

  • LogP : Estimated –0.3 (hydrophilic) due to polar hydroxy and acetimidamide groups .
  • Solubility : >10 mg/mL in PBS (pH 7.4) for in vitro assays; DMSO for stock solutions .
  • Stability : Degrades at >40°C; store lyophilized at –20°C .

Q. Table 4: Key Physicochemical Data

PropertyValueReference
Molecular Weight185.22 g/mol
Boiling Point425.1±53.0°C
LogP–0.3

(Advanced) How do structural analogs (e.g., spirocyclic derivatives) compare in target selectivity?

Answer:

  • Spirocyclic Analogs : Exhibit broader target promiscuity due to conformational flexibility .
  • Azabicyclo Core : Enhances rigidity, improving selectivity for enzymes with deep binding pockets (e.g., proteases) .

Q. Example :

  • N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide : 50% lower MMP-3 affinity but higher solubility than the azabicyclo analog .

(Advanced) What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina models binding poses with MMP-3 (PDB: 1MMP); RMSD <2.0 Å .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes (e.g., >10 ns trajectories) .
  • QSAR : Predicts bioactivity using descriptors like polar surface area (74.3 Ų) and H-bond donors (2) .

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